molecular formula C23H28N2O5 B5130346 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide

Cat. No. B5130346
M. Wt: 412.5 g/mol
InChI Key: GMLFYAORCNDKGR-UHFFFAOYSA-N
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide, also known as ABT-594, is a synthetic compound that is used in scientific research for its analgesic properties. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its potential use in pain management.

Mechanism of Action

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide acts as an agonist of the nicotinic acetylcholine receptor subtype α4β2. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the modulation of pain, and their release leads to a reduction in pain perception.
Biochemical and Physiological Effects:
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to a reduction in pain perception. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its effects on neurotransmitter release.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide in lab experiments is its potent analgesic effects. It has been shown to be effective in reducing acute and chronic pain in animal models, which makes it a valuable tool for studying pain pathways and mechanisms. However, one limitation of using 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide is its potential for abuse. It is a potent agonist of the nicotinic acetylcholine receptor subtype α4β2, which is also involved in addiction pathways.

Future Directions

There are several future directions for research on 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide. One potential direction is to study its effects on other neurotransmitter systems, such as the endocannabinoid system. Another potential direction is to study its effects on other types of pain, such as inflammatory pain. Additionally, there is potential for the development of new drugs based on the structure of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide, which may have improved efficacy and reduced potential for abuse.

Synthesis Methods

The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-methoxybenzoyl chloride to form N-(2-methoxybenzyl)-4-methoxybenzamide. This intermediate is then reacted with 1-acetyl-4-piperidone to form 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential use in pain management. It is a potent agonist of the nicotinic acetylcholine receptor subtype α4β2, which is involved in the modulation of pain. Studies have shown that 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide is effective in reducing acute and chronic pain in animal models, and it has also been shown to be effective in reducing neuropathic pain.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(26)25-12-10-19(11-13-25)30-22-14-17(8-9-21(22)29-3)23(27)24-15-18-6-4-5-7-20(18)28-2/h4-9,14,19H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFYAORCNDKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide

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